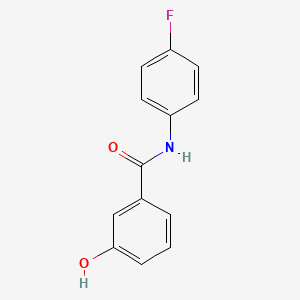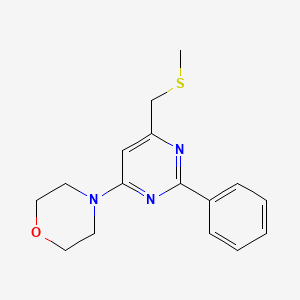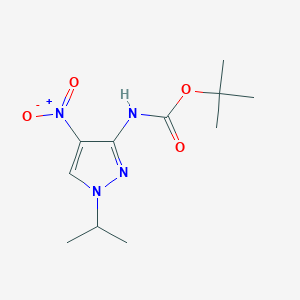
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.289 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative in the presence of catalysts such as copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamate. While both compounds share a similar core structure, their reactivity and applications may differ due to variations in the position of substituents on the pyrazole ring. Other similar compounds include various pyrazole derivatives that exhibit different biological activities and chemical properties .
Properties
IUPAC Name |
tert-butyl N-(4-nitro-1-propan-2-ylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-6-8(15(17)18)9(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFROMFOYUCENAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


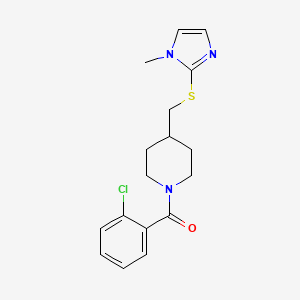
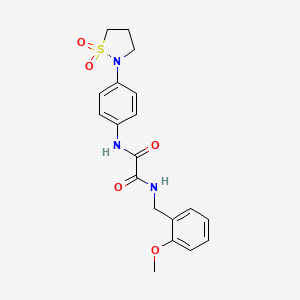
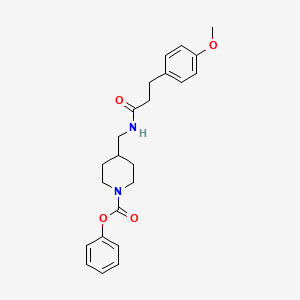
![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)
![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)
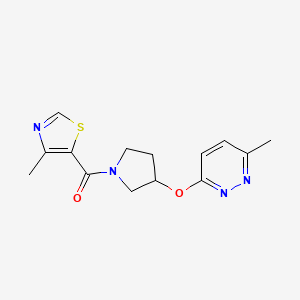
![ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate](/img/structure/B2362323.png)
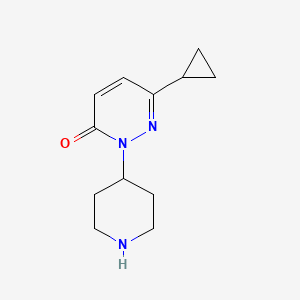
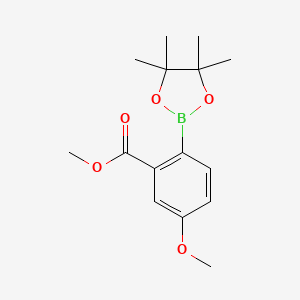
![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)
